
2-Methyl-6-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)benzonitrile typically involves the introduction of a trifluoromethyl group to a benzene ring followed by the addition of a nitrile group. One common method involves the reaction of 2-methylbenzonitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper or nickel bromide, and the reaction temperature is maintained between 185 to 195°C .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves the use of solvents like N-methyl-2-pyrrolidone and catalysts such as methylimidazole ionic liquid to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Methyl-6-(trifluoromethyl)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis and Industrial Applications
The synthesis of 2-Methyl-6-(trifluoromethyl)benzonitrile can be achieved through various methods. One notable method involves the use of 2,3-dichlorotrifluorotoluene as a starting material, which undergoes fluorination and cyano substitution to yield the desired product. This synthetic route is characterized by mild reaction conditions, high yields (over 67%), and minimal environmental impact due to the avoidance of hazardous reagents .
Table 1: Synthesis Methods for this compound
Method | Key Steps | Yield (%) | Environmental Impact |
---|---|---|---|
Fluorination and Cyano Substitution | Use of dichlorotrifluorotoluene; hydrogenation steps | >67 | Low |
Direct Trifluoromethylation | Trifluoromethylating agents; requires careful handling | Variable | Moderate |
Pharmaceutical Applications
The compound has been evaluated for its potential biological activities. Recent studies indicate that derivatives of this compound exhibit promising antiviral and antifungal properties. For instance, compounds containing similar trifluoromethyl groups have shown effective inhibition against various pathogens, suggesting that this compound could serve as a lead compound in drug development .
Case Study: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited significant antiviral activity against tobacco mosaic virus with an effective concentration (EC50) lower than traditional treatments. This highlights the potential for developing novel antiviral agents based on its structure .
Agrochemical Applications
In the realm of agrochemicals, this compound can be explored for its efficacy as a pesticide or fungicide. The trifluoromethyl group is known to enhance the biological activity of various agrochemical compounds. Research indicates that similar compounds have shown remarkable antifungal activity against plant pathogens, which could be extrapolated to suggest that this compound may also possess these properties .
Compound | Activity Type | Target Pathogen | EC50 (μM) |
---|---|---|---|
Compound 6s | Antiviral | Tobacco mosaic virus | 0.42 |
Compound 6p | Antibacterial | Xanthomonas axonopodis | 100 |
This compound (hypothetical) | Antifungal | Botrytis cinerea | TBD |
Cosmetic and Personal Care Formulations
Another emerging application for this compound lies in cosmetic formulations. The compound's properties may be beneficial in developing products that require stable emulsions or specific rheological characteristics. The use of polymers in conjunction with this compound can enhance product stability and performance .
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 4-Fluoro-2-(trifluoromethyl)benzonitrile
- 2-Nitro-4-(trifluoromethyl)benzonitrile
Uniqueness
2-Methyl-6-(trifluoromethyl)benzonitrile is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Biological Activity
2-Methyl-6-(trifluoromethyl)benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and data tables that summarize its efficacy against various biological targets.
Chemical Structure and Properties
This compound features a benzonitrile core with a methyl and trifluoromethyl substituent. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, which can significantly influence their biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key areas of investigation include:
Table 1: Biological Activity Summary of Related Compounds
Case Study 1: Antiviral Efficacy
A study focusing on a series of pyrimidine derivatives revealed that compound 6s , structurally related to this compound, exhibited remarkable antiviral activity against TMV. The in vivo protection tests demonstrated a significant reduction in local lesions on treated tobacco leaves, indicating effective viral inhibition .
Case Study 2: Antifungal Properties
Research evaluating antifungal agents highlighted that compounds similar to this compound demonstrated superior efficacy against Botrytis cinerea, a common postharvest pathogen. The study reported an EC50 value significantly lower than that of conventional treatments like Pyrimethanil, suggesting potential for agricultural applications .
Molecular Docking Studies
Molecular docking simulations provide insight into the mechanism of action for compounds with similar structures. For example, docking studies indicated that certain derivatives form hydrogen bonds with key residues in target enzymes such as succinate dehydrogenase (SDH), which may explain their biological activity .
Properties
Molecular Formula |
C9H6F3N |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H6F3N/c1-6-3-2-4-8(7(6)5-13)9(10,11)12/h2-4H,1H3 |
InChI Key |
YIGZMLMYHLITNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.